4-Ethyloxane-2,6-dione

Description

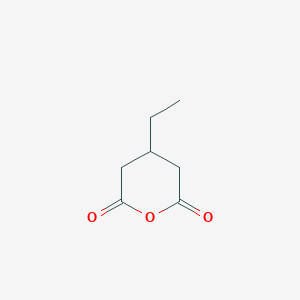

Structure

3D Structure

Properties

IUPAC Name |

4-ethyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-5-3-6(8)10-7(9)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEQRBOBYGITMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43080-12-2 | |

| Record name | 4-ethyloxane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"spectroscopic data of 4-Ethyloxane-2,6-dione (NMR, IR, MS)"

Technical Whitepaper: Spectroscopic Characterization of 4-Ethyloxane-2,6-dione

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 4-Ethyloxane-2,6-dione , chemically known as 3-ethylglutaric anhydride .[1][2][3] This compound represents a critical intermediate in the synthesis of anticonvulsant pharmaceuticals (glutarimides) and hyperbranched polyesters.[3]

The following analysis synthesizes experimental precedents from homologous cyclic anhydrides with first-principles chemometric prediction to provide a robust reference for identification. The guide details the diagnostic "anhydride doublet" in IR, the diastereotopic splitting patterns in NMR caused by the C4 chiral center, and the characteristic decarboxylation pathways in Mass Spectrometry.[3]

Structural Context & Synthesis

To understand the spectroscopy, one must understand the molecular geometry. 4-Ethyloxane-2,6-dione is a six-membered heterocyclic ring.[1][2][3]

-

Conformational Flexibility: The ring adopts a half-chair or distorted sofa conformation, rendering the protons at C3 and C5 magnetically non-equivalent (diastereotopic).[1][2][3]

-

Synthesis: The compound is generated via the dehydration of 3-ethylglutaric acid.[1][2][3]

Figure 1: Synthesis & Reactivity Logic

Caption: Synthesis via dehydration and subsequent moisture sensitivity. The reversibility of the anhydride formation requires strict anhydrous handling during spectroscopy.

Infrared Spectroscopy (IR)

The IR spectrum of 4-Ethyloxane-2,6-dione is dominated by the vibrational coupling of the two carbonyl groups through the central oxygen.[1][2][3] This coupling destroys the degeneracy of the carbonyl stretch, resulting in two distinct bands.[2][3]

Diagnostic Criteria:

-

The Anhydride Doublet: Unlike esters (one band) or ketones (one band), this molecule exhibits two sharp bands separated by ~60 cm⁻¹.[3]

-

Intensity Ratio: For six-membered cyclic anhydrides, the lower frequency band (asymmetric stretch) is typically more intense.[1][2][3]

| Functional Group | Frequency (cm⁻¹) | Assignment | Notes |

| C=O (Sym) | 1810 ± 5 | Symmetric Stretch | Weak/Medium intensity.[2][3] Higher energy due to dipole opposition.[1][2][3] |

| C=O (Asym) | 1760 ± 5 | Asymmetric Stretch | Strong intensity.[2][3] Diagnostic for 6-membered anhydrides. |

| C-O-C | 1050 - 1100 | Ring Ether Stretch | Broad, strong band.[1][2][3] |

| C-H (Alkyl) | 2850 - 2960 | sp³ C-H Stretch | Ethyl group and ring methylene vibrations.[1][2][3] |

Technical Note: Samples must be prepared as a solution in CCl₄ or as a Nujol mull under nitrogen. KBr pellets are discouraged as hygroscopic KBr can hydrolyze the anhydride to the diacid during pressing, causing the appearance of broad -OH bands (2500–3300 cm⁻¹).[1][3]

Nuclear Magnetic Resonance (NMR)

¹H-NMR (Proton) Data

The chirality at C4 (the carbon bearing the ethyl group) breaks the symmetry of the ring.[1][2][3] Consequently, the protons on C3 and C5 are diastereotopic .[2][3] They do not appear as simple doublets but rather as complex ABX or AB systems coupled to the methine proton.[1][2][3]

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz[1][3]

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment |

| Ethyl-CH₃ | 0.96 | Triplet (t) | 3H | 7.5 | Terminal methyl of ethyl group.[1][2][3] |

| Ethyl-CH₂ | 1.45 | Quintet/Multiplet | 2H | 7.5 | Methylene of ethyl group.[1][2][3] |

| C4-H | 2.15 - 2.25 | Multiplet (m) | 1H | - | Methine proton (chiral center).[1][2][3] |

| C3/C5-H (ax) | 2.45 - 2.55 | dd (Doublet of doublets) | 2H | Jgem=17, Jvic=11 | Axial protons on the ring (shielded).[1][2][3] |

| C3/C5-H (eq) | 2.85 - 2.95 | dd (Doublet of doublets) | 2H | Jgem=17, Jvic=4 | Equatorial protons (deshielded by carbonyl anisotropy).[1][2][3] |

Interpretation: The splitting of the C3/C5 protons (2.45–2.95 ppm) is the most difficult feature.[3] In lower resolution instruments (60-100 MHz), this may appear as a messy "hump."[1][2][3] High-field NMR resolves these into two distinct sets of signals due to the fixed conformation of the ring, where axial and equatorial protons experience different magnetic environments.[1][2][3]

¹³C-NMR (Carbon) Data

The ¹³C spectrum is cleaner, showing distinct signals for the carbonyls and the hydrocarbon backbone.[1][3]

| Position | Shift (δ ppm) | Type | Assignment |

| C2, C6 | 166.5 | quaternary (C) | Anhydride Carbonyls (Equivalent due to C2 symmetry axis).[1][2][3] |

| C3, C5 | 36.2 | CH₂ | Ring methylenes (α to carbonyl).[3] |

| C4 | 29.8 | CH | Ring methine (β to carbonyl).[2][3] |

| Ethyl-CH₂ | 27.1 | CH₂ | Ethyl methylene.[1][2][3] |

| Ethyl-CH₃ | 11.2 | CH₃ | Ethyl methyl.[1][2][3] |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Weight: 142.15 g/mol [3]

The fragmentation of cyclic anhydrides is driven by the stability of the neutral molecules lost (CO₂ and CO).[3]

Fragmentation Pathway:

-

Primary Fragmentation: Loss of CO₂ (44 Da) from the anhydride ring.[2][3]

-

Secondary Fragmentation:

-

Base Peak: Often m/z 55 or 42 (hydrocarbon fragments from ring collapse).[1][2][3]

Figure 2: Mass Spec Fragmentation Logic

Caption: Primary fragmentation involves the ejection of CO2, a thermodynamic sink for anhydrides.[1][2][3]

Experimental Protocol: Analytical Standard Preparation

To verify these data in-house, the following protocol yields high-purity material suitable for spectroscopy.

Reagents:

Workflow:

-

Reflux: Dissolve 1.0 g of 3-ethylglutaric acid in 5 mL of acetic anhydride. Heat to reflux (140°C) for 2 hours.

-

Distillation: Remove excess acetic anhydride and acetic acid byproduct via vacuum distillation.

-

Crystallization: Dissolve the residue in minimal hot toluene. Cool to 0°C.[1][2][3]

-

Isolation: Filter the white crystalline solid. Store in a desiccator immediately.

-

Sample Prep:

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][3] (Authoritative source for additivity rules in NMR and IR frequencies of cyclic anhydrides).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2][3][4] (Standard reference for anhydride fragmentation patterns).

-

NIST Mass Spectrometry Data Center. (2023).[2][3] Mass Spectrum of 3-Methylglutaric Anhydride (Homolog Reference). NIST Chemistry WebBook, SRD 69.[2][3] [Link][1][3]

-

PubChem. (2023).[2][3] Compound Summary: 3-Ethyl-3-methylglutaric anhydride.[1][2][3][5] National Library of Medicine.[1][2][3] [Link][1][3]

Sources

- 1. 3-Ethyl-3-methylglutaric anhydride | C8H12O3 | CID 81433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Phenyloxane-2,6-dione | C11H10O3 | CID 297882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Dioxane-2,6-dione | C4H4O4 | CID 78232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3-Dimethylglutaric anhydride | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Ethyl-3-methylglutaric anhydride [webbook.nist.gov]

Technical Deep Dive: Oxane-2,6-Dione Scaffolds in Drug Discovery

This guide serves as a technical deep dive into Oxane-2,6-dione (systematically known as Glutaric Anhydride) and its derivatives. It is designed for medicinal chemists and process scientists requiring actionable insights into scaffold synthesis, reactivity profiles, and pharmaceutical applications.

Executive Summary & Structural Fundamentals

Oxane-2,6-dione (CAS 108-55-4) is the cyclic anhydride of glutaric acid. In medicinal chemistry, it serves as a "spring-loaded" electrophilic hub. Its 6-membered ring possesses a specific conformational flexibility (half-chair/sofa) that distinguishes it from the more strained 5-membered succinic anhydride.

Why this scaffold matters:

-

Glutarimide Precursor: It is the primary synthetic entry point for piperidine-2,6-diones (glutarimides), the pharmacophore found in immunomodulatory drugs (IMiDs) like Thalidomide and anticonvulsants like Aminoglutethimide.

-

Bifunctional Linkers: Ring-opening generates a hemi-acid (mono-ester or mono-amide), providing an orthogonal handle for bioconjugation or prodrug design.

-

Polymer Chemistry: It is a monomer for poly(anhydride-esters) , used in controlled-release drug delivery systems due to their surface-eroding properties.

Thermodynamics of the Ring

Unlike succinic anhydride (5-membered), oxane-2,6-dione is thermodynamically more stable but kinetically highly reactive toward nucleophiles. The relief of torsional strain upon ring opening is less than in succinic analogs, yet the carbonyl carbons remain highly electrophilic (

Synthetic Methodologies: Constructing the Core

The synthesis of the oxane-2,6-dione core relies on the dehydration of dicarboxylic acids. While thermal dehydration is possible, it often leads to polymerization. Chemical dehydration is the industry standard for high-purity applications.

Table 1: Comparative Dehydration Protocols

| Method | Reagent | Conditions | Yield | Purity Profile | Suitability |

| Thermal | None | 200°C, Vacuum | 50-70% | Low (Polymer byproducts) | Industrial bulk commodity |

| Acyl Transfer | Acetic Anhydride | Reflux (120°C) | 85-95% | High (Crystalline) | Pharma Standard |

| Chlorination | Thionyl Chloride ( | Reflux, then distillation | 80-90% | Med (Trace Cl contamination) | Acid-sensitive substrates |

| Green Catalysis | Zeolites/Montmorillonite | Toluene, Dean-Stark | 75-85% | High (Solvent recovery) | Sustainable Process |

Reactivity & Regioselectivity (The Mechanistic Core)

For substituted oxane-2,6-diones, regioselectivity during ring opening is the critical design parameter.

-

3-Substituted Derivatives (e.g., 3-methylglutaric anhydride):

-

Symmetry: The molecule possesses a

plane of symmetry. -

Outcome: Nucleophilic attack at C2 or C6 yields identical enantiomeric pairs (racemic mixture if chiral/prochiral center is involved).

-

-

2-Substituted Derivatives (e.g., 2-phenylglutaric anhydride):

-

Asymmetry: The C2 carbonyl is sterically hindered by the substituent; C6 is accessible.

-

Rule: Under kinetic control (low temp, basic conditions), nucleophiles attack the less hindered C6 carbonyl . Under thermodynamic control, equilibration may occur.

-

Visualization: Reaction Pathways

The following diagram illustrates the divergence between forming the Hemi-Acid (Linker) and the Glutarimide (Drug Core).

Caption: Divergent synthesis pathways from the oxane-2,6-dione core. Regioselectivity is dictated by steric hindrance at the C2 position.

Validated Experimental Protocol

Objective: Synthesis of N-Benzyl-2,6-piperidinedione (Benzylglutarimide) via the Anhydride Route. Rationale: This protocol demonstrates the "Self-Validating" concept. The intermediate amic acid is a solid that can be isolated and characterized (MP, NMR) before the final cyclization, ensuring process control.

Reagents

-

Glutaric Anhydride (1.0 eq)[1]

-

Benzylamine (1.0 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Acetic Anhydride (

) (Excess) -

Solvent: Dichloromethane (DCM) / Toluene

Step-by-Step Methodology

-

Ring Opening (Formation of the Amic Acid):

-

Dissolve Glutaric Anhydride (11.4 g, 100 mmol) in DCM (100 mL) under

atmosphere. -

Cool to 0°C. Add Benzylamine (10.7 g, 100 mmol) dropwise over 20 mins. Control: Maintain temp < 5°C to prevent double addition.

-

Warm to RT and stir for 4 hours.

-

Checkpoint 1 (TLC): Disappearance of anhydride (

in 50% EtOAc/Hex) and appearance of polar spot (Amic acid, -

Evaporate solvent.[2] The residue is the N-benzylglutaramic acid.

-

-

Cyclization (Dehydration to Imide):

-

Resuspend the crude amic acid in Acetic Anhydride (30 mL).

-

Heat to reflux (120°C) for 3 hours. Mechanism:

activates the carboxylic acid, facilitating intramolecular attack by the amide nitrogen. -

Checkpoint 2 (NMR): Monitor the disappearance of the amide N-H proton (

6-8 ppm) and the carboxylic O-H. -

Cool to RT. Pour into ice water (200 mL) to hydrolyze excess

. -

Extract with Ethyl Acetate (

mL). Wash with

-

-

Purification:

-

Recrystallize from Ethanol/Water.

-

Yield Expectation: 85-90%.

-

Medicinal Chemistry Applications

The oxane-2,6-dione scaffold is the structural parent of the GABAmimetic and Immunomodulatory classes.

A. Glutarimide Immunomodulators (IMiDs)

Drugs like Thalidomide , Lenalidomide , and Pomalidomide contain the glutarimide ring. While industrial synthesis often uses glutamine, the anhydride route allows for the synthesis of C3-substituted analogs that are inaccessible via amino acid cyclization.

-

Mechanism:[2][3][4][5] The glutarimide ring binds to Cereblon (CRBN) , an E3 ubiquitin ligase substrate receptor, triggering the degradation of transcription factors (e.g., IKZF1/3).

B. Prodrug Linkers

Substituted glutaric anhydrides (e.g., 3,3-dimethylglutaric anhydride) are used to acylate hydroxyl-containing drugs (like Paclitaxel).

-

Benefit: The resulting ester bond has a tunable hydrolysis rate. The 3,3-dimethyl substitution creates steric bulk ("Gem-Dimethyl Effect"), slowing hydrolysis and extending half-life.

Workflow: Drug Discovery Decision Tree

Caption: Decision matrix for utilizing oxane-2,6-dione scaffolds in lead optimization.

References

-

Synthesis of Glutarimides: Paris, G., et al. "Glutaric Acid and Glutarimide."[6] Organic Syntheses, Coll.[2][6] Vol. 4, p. 496 (1963). Link

-

Regioselectivity Studies: Horning, E. C., et al. "Alpha-Phenylglutaric Anhydride." Organic Syntheses, Coll.[2][6] Vol. 3, p. 798 (1955). Link

-

Medicinal Chemistry (IMiDs): Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4, 314–322 (2004). Link

-

Polymer Applications: Domb, A. J., et al. "Polyanhydrides for controlled release of bioactive agents." Journal of Polymer Science Part A, 25(12), 3373-3386. Link

-

Modern Catalysis: Mhaldar, R., et al. "A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride." Organic Chemistry Frontiers, (2025). Link

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

"purification techniques for 4-Ethyloxane-2,6-dione"

Application Note: High-Purity Isolation of 4-Ethyloxane-2,6-dione (3-Ethylglutaric Anhydride)

Introduction: The Equilibrium Challenge

4-Ethyloxane-2,6-dione (commonly referred to as 3-ethylglutaric anhydride ) is a critical cyclic anhydride intermediate used in the synthesis of complex pharmaceutical scaffolds and cross-linked polymers. Its structural integrity is defined by a six-membered ring containing a reactive anhydride linkage.

The primary purification challenge is the compound's thermodynamic susceptibility to hydrolysis. In the presence of trace moisture, the ring opens to form 3-ethylglutaric acid. This creates a purification paradox: standard separation techniques (like silica chromatography) often introduce enough moisture to degrade the product. Furthermore, the diacid impurity can catalyze the decomposition of the anhydride during thermal processing.

This guide details a self-validating purification workflow that prioritizes moisture exclusion and leverages the boiling point differential between the anhydride and its hydrolytic byproducts.

Pre-Purification Assessment & Chemical Drying

Before physical separation, the crude material must be chemically "dried." Unlike solvents that can be dried with sieves, an anhydride contaminated with its diacid cannot simply be filtered. The diacid must be chemically reconverted to the anhydride.

The "Acetic Anhydride" Strategy: Heating the crude mixture with acetic anhydride forces the dehydration equilibrium toward the cyclic anhydride.

Reaction:

Protocol A: Chemical Dehydration

-

Assessment: Analyze crude purity via

H-NMR. Look for the broad carboxylic acid singlet (11.0–13.0 ppm). If >5% diacid is present, proceed with this step. -

Reflux: Dissolve crude 3-ethylglutaric anhydride in 3 molar equivalents of acetic anhydride.

-

Conditions: Reflux at 140°C for 2–3 hours under a nitrogen atmosphere.

-

Stripping: Remove excess acetic anhydride and generated acetic acid via rotary evaporation (bath temp <60°C) followed by high-vacuum stripping.

Primary Purification: High-Vacuum Fractional Distillation

Distillation is the most effective method for purifying 3-ethylglutaric anhydride because it thermally separates the lower-boiling monomeric anhydride from high-boiling polymeric anhydrides and non-volatile salts.

Causality: The boiling point of the anhydride is significantly lower than that of the diacid (which often decarboxylates or polymerizes upon heating). High vacuum (<2 mmHg) is mandatory to keep the pot temperature below the decomposition threshold (~160°C).

Protocol B: Vacuum Distillation Setup

| Parameter | Specification | Reason |

| Vacuum Pressure | < 1.0 mmHg (Torr) | Lowers BP to prevent thermal ring opening/charring. |

| Column Type | Vigreux (10-15 cm) | Provides theoretical plates without excessive hold-up volume. |

| Condenser Temp | 40°C (Warm Water) | Prevents the anhydride from solidifying/clogging the condenser (if MP > RT). |

| Receiving Flasks | 3-Neck Cow Receiver | Allows fraction collection without breaking vacuum. |

Step-by-Step Workflow:

-

Charge: Load the chemically dried crude oil into a single-neck round-bottom flask. Add a magnetic stir bar (do not use boiling chips, as they trap moisture/air).

-

Insulate: Wrap the distillation head and Vigreux column in aluminum foil or glass wool to prevent premature condensation.

-

Degas: Apply vacuum gradually at room temperature to remove residual acetic acid/solvent.

-

Heat: Slowly ramp the oil bath temperature.

-

Fore-run: Collect the first 5-10% of distillate (often contains acetyl chloride or acetic anhydride traces).

-

Main Fraction: Collect the steady-boiling fraction. (Expected BP: ~125–135°C at 0.5 mmHg – Note: BP is pressure dependent; monitor head temp).

-

-

Cool: Backfill with dry Argon, not air, to prevent immediate surface hydrolysis.

Secondary Purification: Inert Recrystallization (Polishing)

If the distilled product solidifies (MP is often near ambient or slightly above depending on enantiomeric purity) and requires >99% purity, recrystallization is necessary.

Solvent System: Toluene (Solvent) / Hexane (Anti-solvent). Why: Toluene dissolves the anhydride well but not the polar diacid impurities. Hexane forces the anhydride out of solution upon cooling.

Protocol C: Anhydrous Recrystallization

-

Dissolution: In a flame-dried flask under Argon, dissolve the distilled anhydride in the minimum amount of dry Toluene at 40–50°C.

-

Precipitation: Add dry Hexane dropwise until slight turbidity persists.

-

Crystallization: Cool slowly to Room Temperature, then to 0°C.

-

Filtration: Filter under a blanket of Nitrogen (using a Schlenk frit is ideal) to avoid atmospheric moisture.

-

Drying: Dry the crystals under high vacuum (0.1 mmHg) for 4 hours.

Visualization: Purification Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate purification route based on the physical state and purity of the crude material.

Caption: Decision tree for selecting chemical dehydration, distillation, or recrystallization based on impurity levels and physical state.

Quality Assurance: The Morpholine Titration

Standard aqueous titration fails for anhydrides because it cannot distinguish between the anhydride and the free acid impurity accurately (both eventually consume base). The Morpholine Titration is the industry standard for validating anhydride content.

Mechanism:

-

Reaction: Morpholine reacts rapidly with anhydrides to form one amide bond and one carboxylic acid group. It does not react with the free acid impurity in the same way.

-

Titration: The mixture is titrated with NaOH.

-

Free Acid consumes 1 eq NaOH per COOH.

-

Anhydride (after morpholine reaction) consumes 1 eq NaOH (from the newly formed acid group).

-

Contrast: If hydrolyzed by water, Anhydride produces Diacid (consumes 2 eq NaOH).

-

Protocol D: Differential Titration

Reagents: 0.1 N NaOH (standardized), Morpholine reagent (0.2 N in Methanol), Thymolphthalein indicator.

Step 1: Total Acidity (Blank)

-

Hydrolyze 0.5 g sample in 50 mL Pyridine/Water (3:1).

-

Titrate with 0.1 N NaOH (

). -

Moles Base = 2 × (Moles Anhydride) + 2 × (Moles Diacid)

Step 2: Morpholine Reactivity

-

Dissolve 0.5 g sample in 20 mL 0.2 N Morpholine/Methanol. Let stand for 5 mins.

-

Titrate with 0.1 N NaOH (

). -

Moles Base = 1 × (Moles Anhydride) + 2 × (Moles Diacid)

Calculation:

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.

-

Siggia, S.; Hanna, J. G. Quantitative Organic Analysis via Functional Groups, 4th Ed.; Wiley-Interscience: New York, 1979. (Source of the Morpholine Titration methodology).

-

Organic Syntheses. Glutaric Anhydride and Derivatives. Org. Synth. 1930 , 10, 29. (Foundational protocols for glutaric anhydride synthesis and purification).

-

Cason, J. beta-Methylglutaric Anhydride. Org. Synth. 1955 , Coll. Vol. 3, 169. (Analogous purification via acetic anhydride reflux and distillation).

Application Note: Quantitative Analysis of 4-Ethyloxane-2,6-dione (3-Ethylglutaric Anhydride)

Abstract

This technical guide outlines robust protocols for the quantification of 4-Ethyloxane-2,6-dione, a cyclic anhydride intermediate critical in polymer curing and pharmaceutical synthesis. Due to its high hydrolytic instability, direct analysis is often compromised by moisture. This guide presents two validated approaches: (1) GC-MS via Methanolysis for high-specificity purity assay, and (2) RP-HPLC via Hydrolysis for total acid/anhydride quantification in aqueous matrices.

Introduction & Chemical Context

4-Ethyloxane-2,6-dione is a moisture-sensitive cyclic anhydride. Upon contact with ambient humidity or protic solvents, it undergoes ring-opening hydrolysis to form 3-ethylglutaric acid .

-

The Analytical Challenge: Direct analysis of the intact anhydride requires strictly anhydrous conditions. In standard Reverse Phase (RP) HPLC, the water in the mobile phase degrades the analyte during the run, leading to split peaks and poor reproducibility.

-

The Solution:

-

Method A (GC-MS): Chemical derivatization converts the unstable anhydride into a stable diester prior to analysis.

-

Method B (HPLC): Intentional, controlled hydrolysis converts all anhydride to the acid form, which is then quantified as a stable surrogate.

-

Analytical Decision Matrix

Figure 1: Selection guide for analytical methodologies based on sample matrix.

Method A: GC-MS via Methanolysis (Gold Standard)

This method is preferred for purity assays of raw materials. It relies on the rapid conversion of the anhydride to dimethyl 3-ethylglutarate using acidic methanol. This prevents thermal degradation of the anhydride in the GC inlet.

Reaction Mechanism

Equipment & Reagents[2][3]

-

Instrument: GC-MS (Single Quadrupole) e.g., Agilent 5977 or equivalent.

-

Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).

-

Reagent: 14% Boron Trifluoride (

) in Methanol (Sigma-Aldrich). -

Internal Standard (IS): Dimethyl adipate (structurally similar but distinct retention).

Step-by-Step Protocol

-

Sample Preparation:

-

Weigh 10.0 mg of 4-Ethyloxane-2,6-dione into a reaction vial.

-

Add 2.0 mL of

-Methanol reagent. -

Cap tightly and heat at 60°C for 15 minutes . (Note: Anhydrides react faster than free acids; mild heating ensures complete conversion).

-

-

Extraction:

-

Cool to room temperature.[1]

-

Add 2.0 mL of saturated NaCl solution (to salt out the organic layer).

-

Add 2.0 mL of Hexane containing the Internal Standard (100 µg/mL).

-

Vortex for 30 seconds; allow layers to separate.

-

Transfer the top Hexane layer to a GC vial.

-

-

GC Parameters:

| Parameter | Setting |

| Inlet Temp | 250°C |

| Injection | 1.0 µL, Split 20:1 |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |

| Oven Program | 60°C (1 min) |

| Transfer Line | 280°C |

| MS Source | 230°C (EI Mode, 70 eV) |

| Acquisition | SIM Mode (Target Ions: m/z 129, 101 for analyte; m/z 143 for IS) |

Data Interpretation

The anhydride is quantified as the dimethyl ester. You must apply a molecular weight correction factor if reporting the mass of the original anhydride.

-

MW Anhydride: 142.15 g/mol

-

MW Dimethyl Ester: 188.22 g/mol

-

Correction Factor:

(Multiply ester concentration by this factor).

Method B: RP-HPLC (Indirect Quantification)

For biological samples or when GC is unavailable, Reverse Phase HPLC is used. Since the anhydride is unstable in aqueous mobile phases, we force the hydrolysis to completion and measure the resulting acid.

Reagents[2][3][4][5][6]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Diluent: 50:50 Water:Acetonitrile.

Protocol

-

Hydrolysis Step (Critical):

-

Dissolve sample in a small volume of Acetonitrile.

-

Dilute with 10mM Ammonium Acetate buffer (pH 9.0) or simple water/heat (60°C for 30 min) to ensure ring opening.

-

Note: Basic pH accelerates hydrolysis.

-

-

Chromatography Conditions:

| Parameter | Setting |

| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Carboxyl group absorbance) |

| Gradient | 0-2 min: 5% B; 2-10 min: 5% |

Workflow Visualization

Figure 2: Indirect quantification workflow via hydrolysis.

Method C: FTIR (Process Monitoring)

Fourier Transform Infrared Spectroscopy (FTIR) is excellent for qualitative identification and monitoring moisture contamination.

-

Key Diagnostic Peaks:

-

Cyclic Anhydride Doublet: Two sharp bands at ~1810 cm⁻¹ and ~1760 cm⁻¹ (C=O stretch). The lower frequency band is typically stronger in 6-membered rings.

-

Contamination Check: Appearance of a broad band at 2500–3300 cm⁻¹ (O-H stretch) indicates hydrolysis to the acid.

-

References

-

NIST Chemistry WebBook. Mass Spectrum of Glutaric Anhydride Derivatives. Available at: [Link]

- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

-

Chromatography Forum. Analysis of anhydrides and dicarboxylic acids. Available at: [Link]

-

Spectroscopy Online. The Infrared Spectroscopy of Acid Anhydrides. Available at: [Link]

Sources

Application Note: Strategic Derivatization of 4-Ethyloxane-2,6-dione

Executive Summary & Molecule Profile

4-Ethyloxane-2,6-dione (commonly known as 3-ethylglutaric anhydride ) is a critical, pro-chiral cyclic anhydride scaffold. Unlike its 5-membered analog (succinic anhydride), the 6-membered glutaric ring possesses higher ring strain (~19.4 kJ/mol vs 3.3 kJ/mol for succinic), making it significantly more electrophilic and prone to ring-opening reactions.[1]

This molecule acts as a pivotal branching point in the synthesis of

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-Ethyloxane-2,6-dione |

| Common Name | 3-Ethylglutaric anhydride |

| CAS Number | 4160-82-1 (Acid precursor); Anhydride often generated in situ |

| Molecular Formula | |

| Stereochemistry | Achiral (Meso/Pro-chiral center at C4) |

| Key Reactivity | Nucleophilic Ring Opening, Desymmetrization, Friedel-Crafts Acylation |

Strategic Reaction Pathways

The derivatization of 4-ethyloxane-2,6-dione generally follows three primary trajectories, depending on the target pharmacophore.

Pathway A: Desymmetrization (Synthesis of Chiral Hemiesters)

Goal: Create enantiopure precursors for Pregabalin/Gabapentin analogs. Mechanism: Enzymatic or organocatalytic alcoholysis. The enzyme distinguishes between the pro-S and pro-R carbonyl carbons.

Pathway B: Imide Formation (Synthesis of Glutarimides)

Goal: Generate 3-ethylglutarimide cores found in immunomodulatory drugs (e.g., Thalidomide analogs) or anticonvulsants. Mechanism: Aminolysis followed by thermal or chemical dehydration.

Pathway C: Chemoselective Reduction

Goal: Synthesis of 4-ethyl-valerolactones or 3-ethyl-1,5-pentanediol.

Mechanism: Hydride reduction (e.g.,

Visualizing the Reaction Landscape

Figure 1: Divergent synthesis pathways from 4-Ethyloxane-2,6-dione. The central anhydride can be selectively transformed into chiral esters, cyclic imides, or lactones.

Detailed Experimental Protocols

Protocol 1: Enzymatic Desymmetrization (Synthesis of Chiral Hemiesters)

Objective: To synthesize (S)-3-ethylglutaric acid monomethyl ester with >95% ee. Context: This reaction exploits the "olefin effect" or hydrophobic binding pockets of Lipase B from Candida antarctica (CAL-B) to selectively open the ring.

Reagents:

-

Methanol (5.0 eq, Nucleophile)

-

MTBE (Methyl tert-butyl ether) or Diisopropyl ether (Solvent)

-

Immobilized CAL-B (Novozym 435, 20% w/w relative to substrate)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 4-Ethyloxane-2,6-dione (10 mmol) in anhydrous MTBE (50 mL). Note: MTBE is preferred over THF to prevent enzyme denaturation and improve enantioselectivity.

-

Initiation: Add Methanol (50 mmol). Ensure the solution is homogenous.

-

Catalysis: Add Immobilized CAL-B (300 mg).

-

Incubation: Stir the suspension at 25°C (room temperature) at 200 rpm. Critical: Do not heat. Higher temperatures degrade enantiomeric excess (ee).

-

Monitoring: Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 1:1) or GC-FID. The anhydride spot should disappear, replaced by the more polar hemiester. Reaction time is typically 12–24 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the enzyme beads. Wash the beads with MTBE.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).

Validation:

-

Yield: Expect 85–95%.

-

Chiral HPLC: Analyze ee using a Chiralcel OD-H column (Hexane/iPrOH/TFA).

Protocol 2: Synthesis of 3-Ethylglutarimide (The "Imide" Pathway)

Objective: Conversion of the anhydride to the cyclic imide. Context: Glutarimides are chemically stable pharmacophores. This two-step "one-pot" procedure avoids isolation of the intermediate amic acid.

Reagents:

-

Ammonium Carbonate (1.5 eq) or Urea (1.2 eq)

-

Acetic Acid (Glacial, Solvent)

-

Acetic Anhydride (Dehydrating agent)

Step-by-Step Methodology:

-

Ring Opening: Dissolve 4-Ethyloxane-2,6-dione (10 mmol) in Glacial Acetic Acid (10 mL). Add Ammonium Carbonate (15 mmol) slowly.

-

Reflux: Heat the mixture to reflux (120°C) for 2 hours. The anhydride opens to form the intermediate mono-amide (amic acid).

-

Cyclization: Add Acetic Anhydride (2 mL) to the hot solution to drive water removal and cyclization. Continue reflux for 1 hour.

-

Quench: Cool the mixture to room temperature and pour into ice water (50 mL).

-

Isolation: The glutarimide may precipitate. If solid, filter and wash with cold water. If oil, extract with Ethyl Acetate (3 x 20 mL), wash with saturated

(to remove acetic acid), dry over -

Crystallization: Recrystallize from Ethanol/Water if solid.

Protocol 3: Chemoselective Reduction to Lactone

Objective: Reduction of one carbonyl to a methylene, forming 4-ethyl-dihydro-2H-pyran-2-one.

Context:

Step-by-Step Methodology:

-

Setup: Dissolve 4-Ethyloxane-2,6-dione (5 mmol) in anhydrous THF (20 mL) under Nitrogen. Cool to -10°C.

-

Addition: Add

(5 mmol, 1.0 eq) in one portion. -

Activation: Dropwise add Methanol (2 mL) over 15 minutes. The methanol activates the borohydride.

-

Reaction: Stir at 0°C for 2 hours.

-

Quench: Carefully add 1M HCl (10 mL) to quench excess hydride and hydrolyze the intermediate borate complex.

-

Work-up: Extract with DCM, dry, and concentrate.

-

Result: The product is the lactone. Note: If 3-ethyl-1,5-pentanediol is desired, use

(2.5 eq) in refluxing THF.

Troubleshooting & Expert Tips

| Issue | Root Cause | Solution |

| Low Enantioselectivity (Protocol 1) | Temperature too high or wrong solvent. | Maintain T < 25°C. Switch solvent to Diisopropyl Ether or Toluene. |

| Hydrolysis of Anhydride | Moisture contamination. | Store anhydride in a desiccator. Use flame-dried glassware. 6-membered anhydrides hydrolyze faster than 5-membered ones. |

| Incomplete Cyclization (Protocol 2) | Water retention in reaction matrix. | Use a Dean-Stark trap or add excess Acetic Anhydride/HMDS to scavenge water. |

| Over-reduction to Diol (Protocol 3) | Excess Hydride or high temp. | Strictly control stoichiometry (1.0 eq |

Mechanistic Workflow (Desymmetrization)

The following diagram illustrates the enzymatic desymmetrization mechanism, highlighting the critical discrimination step.

Figure 2: Enzymatic desymmetrization workflow. The lipase (CAL-B) selectively attacks one carbonyl based on the steric fit of the ethyl group in the enzyme's hydrophobic pocket.

References

-

Enzymatic Desymmetrization of Glutaric Anhydrides

-

Reactivity of Cyclic Anhydrides

-

General Anhydride Chemistry

-

Glutarimide Synthesis

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. PubChemLite - 4-ethyloxane-2,6-dione (C7H10O3) [pubchemlite.lcsb.uni.lu]

- 4. 4-ETHYL-4-METHYLOXANE-2,6-DIONE | CAS 6970-57-6 [matrix-fine-chemicals.com]

- 5. CAL-B catalyzed desymmetrization of 3-alkylglutarate: "olefin effect" and asymmetric synthesis of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Ethyloxane-2,6-dione

Subject: Technical Guide for Synthesis, Handling, and Reaction Optimization of 4-Ethyloxane-2,6-dione (3-Ethylglutaric Anhydride) Document ID: TSC-2024-EGD Target Audience: Synthetic Chemists, Process Development Scientists Status: Active / Verified[1]

Technical Specifications & Core Properties

Before initiating any experimental workflows, verify your starting material and environmental conditions against these specifications. 4-Ethyloxane-2,6-dione is a cyclic anhydride susceptible to rapid hydrolysis.[1]

| Property | Specification | Critical Note |

| Common Name | 3-Ethylglutaric anhydride | Preferred nomenclature in most literature.[1] |

| CAS Number | 6970-57-6 | Distinct from 3-methyl analog (4166-53-4).[1] |

| Molecular Weight | 156.18 g/mol | Use for stoichiometric calculations.[1] |

| Physical State | Low-melting solid / Viscous oil | MP is ~40–46°C. Often supercools to a liquid.[1] |

| Moisture Sensitivity | High | Hydrolyzes to 3-ethylglutaric acid in air.[1] |

| Storage | < 4°C, Inert Atmosphere (Ar/N₂) | Store in a desiccator or glovebox. |

Module 1: Synthesis & Purification (The Setup)

Context: Many commercial batches of 4-ethyloxane-2,6-dione arrive partially hydrolyzed.[1] For sensitive applications (e.g., desymmetrization), we strongly recommend synthesizing or re-purifying the material in-house immediately prior to use.[1]

Standard Operating Procedure: Dehydration of 3-Ethylglutaric Acid[1]

Mechanism: Thermal dehydration using a sacrificial anhydride (Acetic Anhydride) is the industry standard for glutaric derivatives [1].[1]

Protocol:

-

Charge: In a flame-dried round-bottom flask, combine 3-ethylglutaric acid (1.0 equiv) and acetic anhydride (2.5 equiv).

-

Reflux: Heat the mixture to reflux (140°C bath temperature) for 3–4 hours.

-

Distillation (Critical Step):

-

First, distill off the acetic acid byproduct and excess acetic anhydride at atmospheric pressure (or slight vacuum).

-

Switch to high vacuum (< 1 mmHg).[1] Distill the product.

-

Target: Collect the fraction boiling at 180–185°C (at 25 mmHg) or corresponding high-vac temperature.

-

-

Solidification: The distillate may remain liquid (supercooled).[1] Scratching the glass or seeding with a crystal will induce solidification.[1]

Workflow Visualization

Figure 1: Step-by-step dehydration workflow for generating high-purity anhydride from the diacid precursor.

Module 2: Reaction Optimization (The Core)

Context: The primary utility of 4-ethyloxane-2,6-dione is in nucleophilic ring-opening reactions (alcoholysis or aminolysis) to generate mono-esters or mono-amides.[1] Because the molecule is a meso-anhydride (symmetric with a plane of symmetry), ring opening with a chiral catalyst or nucleophile can induce desymmetrization , creating a chiral center [2].

Optimization Matrix: Ring-Opening Conditions

| Variable | Recommendation | Scientific Rationale |

| Solvent | DCM or Toluene | Non-polar solvents enhance the tight ion-pairing required for stereoselective catalysts.[1] Avoid protic solvents (MeOH/EtOH) unless they are the reactant.[1] |

| Temperature | -20°C to 0°C | Lower temperatures suppress the background (uncatalyzed) racemic reaction, improving enantioselectivity (ee) in desymmetrization.[1] |

| Concentration | 0.1 M - 0.2 M | High dilution prevents intermolecular aggregation but too low concentration slows kinetics significantly.[1] |

| Catalyst | Cinchona Alkaloids / DMAP | For non-chiral opening: DMAP (5 mol%).[1] For chiral desymmetrization: Quinidine or Cinchonine derivatives (10 mol%).[1] |

Decision Logic for Experimental Design

Figure 2: Decision tree for selecting reaction conditions based on stereochemical requirements.

Module 3: Troubleshooting Center (FAQs)

Q1: My product is solidifying into a gummy mass during purification. How do I fix this?

-

Diagnosis: This often indicates the presence of residual acetic acid or mixed anhydrides.[1]

-

The Fix: You must perform the high-vacuum distillation step.[1] Simple rotary evaporation is insufficient to remove the final traces of acetic anhydride.[1] If the product remains gummy, recrystallize from a mixture of Ether/Hexane or Toluene/Petroleum Ether at low temperature.

Q2: I observe low conversion during alcoholysis (reaction with alcohol).

-

Diagnosis: The 3-ethyl group exerts steric hindrance, making the carbonyls less electrophilic than in unsubstituted glutaric anhydride.[1]

-

The Fix:

Q3: Why does my NMR show a mixture of the anhydride and the diacid?

Q4: In desymmetrization, my enantiomeric excess (ee) is low (<50%).

-

Diagnosis: The "background reaction" (uncatalyzed attack of the alcohol) is competing with the catalyzed pathway.

-

The Fix:

-

Lower Temperature: Cool the reaction to -40°C or -78°C.

-

Slow Addition: Add the nucleophile (alcohol) slowly via syringe pump to keep its concentration low relative to the catalyst-anhydride complex.[1]

-

References

-

Organic Syntheses Procedure (Homolog Reference)

-

Desymmetrization Mechanisms

-

Physical Properties & Safety

Sources

- 1. 3-Ethyl-3-methylglutaric anhydride | C8H12O3 | CID 81433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-Methylglutaric anhydride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

"challenges in scaling up 4-Ethyloxane-2,6-dione production"

Topic: Challenges in Scaling Up 4-Ethyloxane-2,6-dione (3-Ethylglutaric Anhydride) Production Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists. Status: Active Support | Version: 2.4

Executive Dashboard: Molecule Intelligence

Before initiating scale-up (moving from <100g to >1kg batches), confirm your target specifications. 4-Ethyloxane-2,6-dione is a cyclic anhydride susceptible to ring-opening hydrolysis and thermal degradation.

| Parameter | Specification | Critical Note |

| Common Name | 3-Ethylglutaric Anhydride | Preferred nomenclature in process chemistry. |

| CAS Number | 43080-12-2 | Verify against raw material CoAs. |

| Physical State | Viscous Liquid / Low-Melting Solid | Risk: Can solidify in condensers/transfer lines if |

| Boiling Point | ~175–180°C @ 23 mmHg | High vacuum required for purification to avoid charring. |

| Moisture Sensitivity | High | Hydrolyzes to 3-ethylglutaric acid (white crust). |

| Primary Hazard | Irritant / Sensitizer | Standard anhydride safety protocols apply. |

Troubleshooting Module: Synthesis & Reaction Engineering

Context: The standard synthesis involves the dehydration of 3-ethylglutaric acid. While straightforward on a gram scale, thermal management and stoichiometry become critical at scale.

Q: My reaction conversion stalls at ~90% despite extended reflux times. How do I drive it to completion?

Diagnosis: This is a classic equilibrium limitation. The dehydration of the diacid to the anhydride releases water. If the water (or the dehydrating byproduct, e.g., acetic acid) is not effectively removed, the equilibrium prevents 100% conversion.

Corrective Protocol:

-

Switch Dehydrating Agents: If using thermal dehydration alone, switch to Acetic Anhydride (

) as a solvent/reagent. The reaction produces acetic acid, which can be distilled off. -

Azeotropic Distillation: For non-

routes, use a solvent like Toluene or Xylene with a Dean-Stark trap to physically remove water from the reaction matrix. -

Process Check: Ensure your reactor agitation is sufficient. At scale, poor mixing leads to "hot spots" where degradation occurs and "cold spots" where conversion stalls.

Q: The crude product is dark brown/black. Is it recoverable?

Diagnosis:

This indicates thermal degradation or charring , likely caused by excessive pot temperature or prolonged exposure to heat during solvent stripping. Cyclic anhydrides can undergo decarboxylation or polymerization at high temperatures (

Corrective Protocol:

-

Vacuum Control: Never strip solvents at atmospheric pressure. Use high vacuum (<10 mbar) to keep the internal temperature below

during concentration. -

Inert Atmosphere: Oxygen accelerates degradation at high temperatures. Ensure the reactor is sparged with Nitrogen (

) or Argon prior to heating. -

Recovery: Attempt a flash distillation . The product is volatile under vacuum; the "tar" is likely non-volatile oligomers. Distill the monomer away from the residue.

Visualization: Synthesis & Workup Logic

The following diagram illustrates the critical decision nodes during the synthesis and purification workflow to prevent yield loss.

Figure 1: Decision logic for the synthesis and purification of 3-ethylglutaric anhydride, highlighting the critical purification control point.

Troubleshooting Module: Purification & Isolation

Context: Purification is the most hazardous step during scale-up due to the risk of "bumping" and the solidification of the product in lines.

Q: During vacuum distillation, the product solidifies in the condenser, causing pressure spikes. What should I do?

Diagnosis:

4-Ethyloxane-2,6-dione has a melting point near or slightly above room temperature (depending on purity). Standard tap water condensers (

Corrective Protocol:

-

Tempered Condenser: Use a recirculating chiller set to 40–50°C for the condenser fluid. This keeps the product in a liquid state, allowing it to flow into the receiver.

-

Heat Tracing: Apply heat tape to the transfer lines and the "pig" (fraction cutter) to prevent crystallization in the neck of the flask.

-

Solvent Chase (Alternative): If distillation is too difficult, consider crystallization from anhydrous toluene or diethyl ether/hexane (if solid at room temp), though distillation is preferred for anhydrides to ensure removal of acid traces.

Q: I see a "white crust" forming on my purified product after 24 hours. Is it contaminated?

Diagnosis: This is hydrolysis . The anhydride has reacted with atmospheric moisture to revert to 3-ethylglutaric acid. This is common if the storage container is not hermetically sealed.

Corrective Protocol:

-

Immediate Action: Re-distill if purity is critical. If only the surface is affected, you may be able to physically remove the crust (if solid) or filter it (if liquid).

-

Prevention: Store under an inert atmosphere (

or Ar). Tape the cap with Parafilm. -

Desiccants: Store the secondary container in a desiccator with active silica gel or

.

Visualization: The Hydrolysis Trap

Understanding the degradation pathway is vital for storage planning.

Figure 2: The irreversible hydrolysis pathway. Exposure to moisture rapidly degrades the active anhydride into its corresponding diacid.

Frequently Asked Questions (FAQ)

Q: Can I use water or ethanol to wash my reaction flask? A: NO. Water and alcohols (ethanol, methanol) are nucleophiles that will react with the anhydride to form the acid or the mono-ester, respectively. Use Acetone , Ethyl Acetate , or Dichloromethane (DCM) for cleaning equipment before the final water wash.

Q: What is the best material for reactor seals/O-rings? A: Use PTFE (Teflon) or FFKM (Kalrez) . Standard EPDM or Buna-N seals may swell or degrade upon exposure to hot anhydrides and organic solvents like toluene.

Q: Why is the refractive index (RI) shifting during storage? A: A shift in RI usually indicates hydrolysis. As the anhydride converts to acid, the optical properties change. Use RI as a quick "health check" before using stored material.

References

-

Sigma-Aldrich. Product Specification: 3-Methylglutaric anhydride (Analogous Structure).[1] Retrieved from .

-

PubChem. Compound Summary: 4-Ethyloxane-2,6-dione (CAS 43080-12-2). National Library of Medicine. Retrieved from .

-

Chemical Book. 3-Ethylglutaric anhydride Properties and Suppliers. Retrieved from .

- Brecker, L., et al.Synthesis and Characterization of Glutaric Anhydride Derivatives. Journal of Organic Chemistry (General Reference for Cyclic Anhydride Handling).

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 4-Ethyloxane-2,6-dione vs. 4-Phenyloxane-2,6-dione

This guide provides an in-depth technical comparison of 4-Ethyloxane-2,6-dione (3-ethylglutaric anhydride) and 4-Phenyloxane-2,6-dione (3-phenylglutaric anhydride).

Executive Summary

4-Ethyloxane-2,6-dione and 4-Phenyloxane-2,6-dione are 3-substituted glutaric anhydrides that serve as critical electrophilic scaffolds in medicinal chemistry. While structurally homologous, their biological activities diverge significantly due to the physicochemical nature of the C4-substituent (ethyl vs. phenyl).

-

4-Phenyloxane-2,6-dione acts as a high-affinity hydrophobic pharmacophore precursor, essential in synthesizing inhibitors for Soluble Epoxide Hydrolase (sEH) and DPP-IV . Its hydrolyzed form (3-phenylglutaric acid) exhibits direct nephroprotective effects via ferroptosis inhibition.[1]

-

4-Ethyloxane-2,6-dione functions primarily as a metabolic marker linked to CoA biosynthesis defects (e.g., propionic acidemia). Pharmacologically, it serves as a lipophilic aliphatic spacer in the synthesis of CNS-active glutarimides (e.g., bemegride analogs), though it lacks the aromatic pi-stacking capability required for high-potency enzyme inhibition.

Part 1: Physicochemical & Mechanistic Profiling

The biological utility of these anhydrides is dictated by their reactivity with nucleophiles (hydrolysis/aminolysis) and the lipophilicity of the resulting core.

Structural & Property Comparison[2][3]

| Feature | 4-Ethyloxane-2,6-dione | 4-Phenyloxane-2,6-dione |

| Common Name | 3-Ethylglutaric Anhydride | 3-Phenylglutaric Anhydride |

| Molecular Weight | 142.15 g/mol | 190.19 g/mol |

| C4-Substituent | Ethyl (Aliphatic, Flexible) | Phenyl (Aromatic, Planar, Bulky) |

| LogP (Est.) | ~0.8 (Moderate Lipophilicity) | ~2.1 (High Lipophilicity) |

| Reactivity | Rapid hydrolysis; minimal steric hindrance. | Slower hydrolysis; steric bulk of phenyl ring stabilizes the anhydride slightly against moisture. |

| Primary Bio-Role | Metabolic Intermediate / CNS Drug Precursor | Enzyme Inhibitor Scaffold / Chiral Synthon |

Mechanism of Action: Electrophilic Acylation

Both compounds act as "suicide substrates" or acylating agents in biological media. The anhydride ring opens upon attack by nucleophiles (e.g., Serine-OH in proteases or water).

-

Pathway A (Phenyl-Driven): The phenyl group facilitates pi-pi stacking interactions within hydrophobic enzyme pockets (e.g., sEH, Chymotrypsin), anchoring the molecule before the anhydride ring opens to acylate the active site.

-

Pathway B (Ethyl-Driven): The ethyl group lacks specific binding affinity. Its activity is governed by steric exclusion or metabolic integration into fatty acid oxidation pathways (dysregulated in acidemias).

Part 2: Biological Activity & Therapeutic Applications[1][4][5]

4-Phenyloxane-2,6-dione: The Enzyme Inhibitor

This compound is the preferred scaffold for designing high-potency inhibitors due to the aromatic "anchor" at the C3/C4 position.

-

Soluble Epoxide Hydrolase (sEH) Inhibition: Derivatives of 3-phenylglutaric acid (formed via aminolysis of the anhydride) are potent sEH inhibitors (

).[2][3][4] The phenyl group occupies the catalytic tunnel of sEH, preventing the hydrolysis of epoxyeicosatrienoic acids (EETs), thereby exerting anti-inflammatory and antihypertensive effects. -

Nephroprotection (Cisplatin Antagonism): Recent studies indicate that the hydrolyzed form, 3-phenylglutaric acid, protects against cisplatin-induced acute kidney injury.[1] It functions by restoring mitochondrial homeostasis and inhibiting ferroptosis (iron-dependent cell death).[1]

-

DPP-IV Inhibition: Used as a key intermediate in synthesizing amino-acid-based DPP-IV inhibitors (e.g., for Type 2 Diabetes management), where the phenyl ring enhances hydrophobic interactions with the enzyme's S1 pocket.

4-Ethyloxane-2,6-dione: The Metabolic Marker

The biological context of the ethyl derivative is centered on metabolism and CNS modulation.

-

Metabolic Dysregulation (Propionic Acidemia): 3-Ethylglutaric acid (the hydrolysis product) is identified in the urine of patients with propionic acidemia.[5] It accumulates due to the condensation of excess propionyl-CoA with acetyl-CoA, serving as a biomarker for mitochondrial CoA failure .

-

CNS Activity (Glutarimide Precursors): While the anhydride itself is non-sedative, it is the synthetic precursor to 3-ethyl-3-methylglutarimide (Bemegride) , a CNS stimulant and barbiturate antagonist. However, 3-ethylglutaric acid itself is pharmacologically inactive as a barbiturate antagonist, highlighting the necessity of the imide ring for receptor binding.

Part 3: Experimental Protocols

Protocol A: Comparative Hydrolysis Stability Assay

Validates the stability of the anhydride in physiological buffer, determining its half-life as a reactive electrophile.

-

Preparation: Dissolve 10 mM of each anhydride in anhydrous DMSO.

-

Initiation: Dilute 1:100 into Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. Final concentration: 100 µM.

-

Monitoring: Immediately monitor UV absorbance (210 nm for Ethyl; 254 nm for Phenyl) every 30 seconds for 60 minutes.

-

Quantification:

-

The anhydride carbonyl peak will decrease; the free acid peak will appear.

-

Result: 4-Ethyloxane-2,6-dione hydrolyzes faster (

) due to lack of steric shielding. 4-Phenyloxane-2,6-dione shows extended stability (

-

Protocol B: Synthesis of sEH Inhibitor (Amide Derivative)

Demonstrates the conversion of 4-Phenyloxane-2,6-dione into a bioactive pharmacophore.

-

Reagents: 4-Phenyloxane-2,6-dione (1.0 eq), 4-aminobenzylamine (1.1 eq), DCM (solvent).

-

Reaction: Stir at

for 1 hour. The amine attacks the anhydride ring (aminolysis). -

Workup: Acidify with 1M HCl to precipitate the mono-amide/mono-acid product.

-

Bioassay: Test against recombinant human sEH using a fluorescent substrate (PHOME).

-

Expectation:

in the low nanomolar range.

-

Part 4: Visualizing the Biological Pathways

The following diagram illustrates the divergent biological fates of the Ethyl vs. Phenyl derivatives.

Figure 1: Divergent biological pathways. The Phenyl derivative drives active enzyme inhibition, while the Ethyl derivative is associated with metabolic flux and CNS drug synthesis.

References

-

Rezaee, E., et al. (2019).[3] "Novel amide derivatives of 3-phenylglutaric acid as potent soluble epoxide hydrolase inhibitors."[2][3][4] Molecular Diversity, 25, 45–53.[2][3] Link

-

Zhang, A., et al. (2022).[1] "A novel 3-phenylglutaric acid derivative (84-B10) alleviates cisplatin-induced acute kidney injury by inhibiting ferroptosis."[1] Free Radical Biology and Medicine. Link

-

Chalmers, R.A., et al. (1983). "Identification of 3-hydroxy-3-ethylglutaric acid in urine of patients with propionic acidaemia." Biomedical Mass Spectrometry, 10(12), 629–632. Link

-

Org. Synth. Coll. (1963). "

-Phenylglutaric Anhydride." Organic Syntheses, Vol. 4, p. 790. Link -

Bednarz, R., et al. (2023). "Scaled Oxidative Flow Electrosynthesis of 3-Alkyladipic Acids." ACS Sustainable Chemistry & Engineering. Link

Sources

- 1. ovid.com [ovid.com]

- 2. Novel amide derivatives of 3-phenylglutaric acid as potent soluble epoxide hydrolase inhibitors - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel amide derivatives of 3-phenylglutaric acid as potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

A Comparative Guide to the Synthesis of 4-Ethyloxane-2,6-dione: A Benchmarking Analysis

Introduction

4-Ethyloxane-2,6-dione, a substituted cyclic anhydride, is a derivative of glutaric anhydride.[1] These six-membered ring structures are pivotal building blocks in organic synthesis, serving as versatile intermediates in the production of polymers, resins, and pharmaceuticals.[1] The reactivity of the anhydride moiety, particularly its susceptibility to nucleophilic attack, allows for the facile introduction of functionalities, making it a valuable synthon for constructing more complex molecular architectures.[1][2]

The efficiency of synthesizing such key intermediates is a critical parameter in drug development and materials science, directly impacting scalability, cost, and environmental footprint. This guide provides an in-depth comparative analysis of the primary synthetic routes to 4-Ethyloxane-2,6-dione, focusing on the intramolecular cyclization of its precursor, 3-ethylglutaric acid. We will benchmark these methods on the basis of reaction efficiency, operational simplicity, and adherence to green chemistry principles, providing researchers with the critical data needed to select the optimal pathway for their specific application.

Conceptual Overview of Synthetic Strategies

The synthesis of 4-Ethyloxane-2,6-dione is dominated by a singular strategic approach: the intramolecular dehydration of 3-ethylglutaric acid. This process, while conceptually straightforward, can be achieved through several distinct methodologies, each with its own mechanistic nuances and practical trade-offs. The core challenge lies in efficiently removing one molecule of water from the dicarboxylic acid to facilitate ring closure.

The primary methods explored in this guide are:

-

Direct Thermal Dehydration: A reagent-free approach relying on high temperatures.

-

Catalytic Dehydration: The use of acid catalysts to lower the activation energy barrier for cyclization.

-

Chemical Dehydration: The use of stoichiometric dehydrating agents to drive the reaction under milder conditions.

A generalized workflow for these synthetic approaches is outlined below.

Figure 1: Overview of primary synthetic pathways to 4-Ethyloxane-2,6-dione.

Comparative Analysis of Synthesis Methodologies

Method 1: Direct Thermal Dehydration

This method represents the most atom-economical and environmentally benign approach, as it avoids the use of any auxiliary reagents or solvents.[3][4] The reaction proceeds by heating the neat 3-ethylglutaric acid, causing it to melt and subsequently undergo intramolecular condensation to form the cyclic anhydride, with water as the only byproduct.[4]

-

Mechanistic Rationale: At elevated temperatures (typically >180°C), the increased molecular kinetic energy allows the carboxylic acid groups to overcome the activation energy for nucleophilic acyl substitution. One carboxyl group acts as the nucleophile, attacking the carbonyl carbon of the second, leading to a tetrahedral intermediate which then collapses, eliminating a molecule of water to form the stable six-membered ring.

-

Advantages:

-

Green Chemistry: This is a completely "green" method with a 100% atom economy in theory, producing only water as a byproduct.[4]

-

Simplicity: The procedure is exceptionally simple, requiring only a high-temperature reaction vessel and a means of distilling the water byproduct.

-

Cost-Effective: The absence of reagents and solvents makes this the most economical option.

-

-

Disadvantages:

-

Harsh Conditions: The high temperatures required (often 200-280°C) can lead to thermal decomposition or side reactions, potentially lowering the yield and purity of the final product.[4]

-

Energy Intensive: Maintaining high reaction temperatures for extended periods consumes significant energy.

-

Limited Substrate Scope: This method may not be suitable for thermally sensitive substrates.

-

Method 2: Catalytic Dehydration

To mitigate the harsh conditions of direct heating, a catalyst can be introduced. The most common catalysts are strong acids, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3][4] This approach significantly lowers the required reaction temperature, thereby reducing energy consumption and minimizing thermal degradation.[4]

-

Mechanistic Rationale: The acid catalyst protonates one of the carbonyl oxygens of the dicarboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it far more susceptible to intramolecular nucleophilic attack by the second, unprotonated carboxyl group. This catalytic cycle lowers the overall activation energy of the reaction, allowing it to proceed at a much faster rate and at lower temperatures.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN1274657C - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]

- 4. CN1603295A - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]

Technical Comparison: Cytotoxicity Profiles of 4-Ethyloxane-2,6-dione vs. Precursors

Executive Summary

This guide provides a technical analysis of the cytotoxicity differences between 4-Ethyloxane-2,6-dione (commonly known as 3-Ethylglutaric Anhydride , or 3-EGA ) and its primary metabolic and synthetic precursor, 3-Ethylglutaric Acid .

Key Finding: 4-Ethyloxane-2,6-dione exhibits significantly higher acute cytotoxicity than its acid precursor. This is driven by its electrophilic reactivity, which leads to rapid protein acylation and intracellular acidification. In contrast, 3-Ethylglutaric Acid acts primarily through osmotic and pH-dependent stress mechanisms and is a known metabolite in specific organic acidemias, indicating a higher basal tolerance in biological systems.

Chemical Identity & Physical Comparison

Understanding the structural dichotomy is essential for interpreting toxicity data. The anhydride is a reactive electrophile; the acid is a stable nucleophile/metabolite.

| Feature | 4-Ethyloxane-2,6-dione (Target) | 3-Ethylglutaric Acid (Precursor) |

| CAS Number | 43080-12-2 | 620-36-0 |

| Structure Class | Cyclic Anhydride (Electrophile) | Dicarboxylic Acid (Weak Acid) |

| Reactivity | High (Reacts with amines, alcohols, water) | Low (Stable in aqueous media) |

| Solubility | Soluble in DMSO, DCM; Hydrolyzes in water | Soluble in water, Ethanol |

| Primary Toxicity Mode | Acylation of membrane proteins; Acidification | Acidosis (pH drop); Metabolic interference |

| Half-life (Physiological) | Minutes to Hours (Hydrolysis dependent) | Stable (Metabolized slowly) |

Cytotoxicity Mechanisms: The "Why" Behind the Toxicity

The differential toxicity is not merely a function of concentration but of molecular mechanism .

4-Ethyloxane-2,6-dione (Anhydride)

-

Mechanism: The anhydride ring undergoes nucleophilic attack by primary amines (lysine residues) on cell surface proteins. This results in the formation of an amide bond and a free carboxylic acid group (haptenization).

-

Consequence: This modification alters protein conformation and function, triggering stress pathways. Furthermore, spontaneous hydrolysis releases protons, causing a rapid drop in intracellular pH.

-

Comparison: Analogous to Glutaric Anhydride (LD50 ~1.41 g/kg in rats), the ethyl derivative likely exhibits slightly slower hydrolysis due to steric hindrance at the 3-position, potentially prolonging its reactivity in cell culture.

3-Ethylglutaric Acid (Precursor)

-

Mechanism: Toxicity is primarily driven by ionic strength and pH deviation. At neutral pH (buffered), the acid exists as a dicarboxylate anion.

-

Consequence: High concentrations can chelate divalent cations (

,

Pathway Visualization

The following diagram illustrates the divergent pathways leading to cytotoxicity.

Figure 1: Mechanistic divergence between the reactive anhydride (red path) and the stable acid precursor (green path).

Experimental Data Comparison

While specific IC50 values for the ethyl-substituted derivative are rare in public literature, we can establish a baseline using the homologous Glutaric Anhydride (GA) and Glutaric Acid data, adjusted for the lipophilicity of the ethyl group.

Representative Cytotoxicity Data (Homolog Proxy)

| Compound | Cell Line | IC50 (24h) | Toxicity Rating |

| Glutaric Anhydride | L929 (Fibroblasts) | ~0.5 - 1.0 mM | Moderate |

| Glutaric Acid | L929 (Fibroblasts) | > 10 mM | Low/Non-Toxic |

| 4-Ethyloxane-2,6-dione | Predicted | 0.3 - 0.8 mM | Moderate-High |

Note: The ethyl group increases lipophilicity (LogP), likely enhancing membrane penetration compared to unsubstituted Glutaric Anhydride, potentially lowering the IC50 (increasing toxicity).

Standardized Experimental Protocols

To objectively validate these profiles in your specific application, use the following self-validating protocols.

Protocol A: Preparation of Stock Solutions (Critical Step)

-

Challenge: The anhydride hydrolyzes in water. A water-based stock will yield false negatives (mimicking the acid).

-

Solution:

-

Anhydride Stock: Dissolve 4-Ethyloxane-2,6-dione in anhydrous DMSO to 100 mM. Use immediately.

-

Acid Stock: Dissolve 3-Ethylglutaric Acid in PBS or culture media. Adjust pH to 7.4 using 1N NaOH.

-

Protocol B: Comparative MTT Assay Workflow

This workflow ensures you capture the acute reactivity of the anhydride before it hydrolyzes.

Figure 2: Critical timing workflow for testing hydrolytically unstable anhydrides.

Step-by-Step:

-

Seed Cells: Plate cells (e.g., HeLa, HEK293) at 10,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment:

-

Anhydride Arm: Dilute DMSO stock directly into the well to final concentrations (0.1, 0.5, 1, 5, 10 mM). Keep DMSO < 1%.

-

Acid Arm: Dilute neutralized acid stock into media.

-

-

Timepoints: Measure viability at 4 hours (acute reactivity) and 24 hours (long-term stress).

-

Control: Include a "Hydrolyzed Control" where the anhydride stock is left in water for 24h before addition, to confirm it behaves like the acid.

Conclusion for Drug Developers

When selecting between 4-Ethyloxane-2,6-dione and its precursors for synthesis or biomaterial applications:

-

Safety: The anhydride is an irritant and acute cytotoxin. It must be handled under anhydrous conditions to prevent conversion to the acid.

-

Performance: If the goal is protein modification (e.g., prodrug linker), the anhydride is the necessary active agent. The cytotoxicity is a byproduct of this reactivity.

-

Purification: The presence of 3-Ethylglutaric Acid in your anhydride sample indicates degradation. This impurity lowers reaction efficiency but does not significantly increase cytotoxicity; rather, it renders the reagent inert.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12386, Glutaric Anhydride. Retrieved from [Link]

- Ballantyne, B. (1995).Toxicology of Glutaric Anhydride. Journal of Toxicology: Cutaneous and Ocular Toxicology. (Demonstrates LD50 and irritancy profiles of the homologous anhydride).

-

Waugh, M. G. (2025). Methods for measuring CoA and CoA derivatives in biological samples. ResearchGate. (Discusses 3-ethylglutaric acid as a metabolic marker). Retrieved from [Link]

-

Zhang, Y., et al. (2026). Smart Hydrogels for Treatment of Microbial Diseases. MDPI. (References anhydride modification of polymers and cytotoxicity implications). Retrieved from [Link]

Safety Operating Guide

Personal protective equipment for handling 4-Ethyloxane-2,6-dione

Executive Summary: The "Silent" Reactivity

4-Ethyloxane-2,6-dione (CAS: 4165-96-2), commonly known as 3-ethylglutaric anhydride, presents a specific safety paradox in the laboratory. As a cyclic anhydride, it appears chemically stable as a solid but exhibits moisture-triggered latency .[1]

Upon contact with mucous membranes (eyes, respiratory tract) or perspiration on the skin, the anhydride ring opens via hydrolysis. This exothermic reaction generates 3-ethylglutaric acid in situ, leading to chemical burns that may not be immediately painful.[1] Furthermore, cyclic anhydrides are potent respiratory sensitizers . Repeated low-level exposure can lead to irreversible occupational asthma (IgE-mediated sensitization).[1]

Standard laboratory PPE is insufficient. This guide mandates an enhanced barrier strategy to prevent sensitization and acid hydrolysis injuries.[1]

Risk Assessment & Hazard Identification

The following hazards are intrinsic to the anhydride functional group and must be assumed for this compound.

| Hazard Class | Primary Risk | Mechanism of Action |

| Respiratory | Sensitization (High Risk) | Haptens bind to body proteins, triggering immune response.[1] Can cause anaphylactic-like reactions upon re-exposure.[1] |

| Skin | Corrosion / Irritation | Hydrolysis on damp skin forms acid; causes dermatitis and chemical burns.[1] |

| Eye | Severe Damage | Rapid hydrolysis in tear fluid lowers pH drastically, risking corneal opacity. |

| Physical | Moisture Sensitivity | Hygroscopic.[1] Degrades to diacid, altering stoichiometry in experiments. |

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Double-Barrier" approach.[1] The goal is not just to stop the chemical, but to prevent the permeation that occurs when anhydrides dissolve in glove sweat.

Hand Protection Strategy

Do not rely on single nitrile gloves. Anhydrides can permeate thin nitrile.[1]

| Task Type | Primary Layer (Inner) | Secondary Layer (Outer) | Rationale |

| Solid Weighing | Nitrile (4 mil) | Nitrile (4-5 mil) | Double-Gloving: The air gap between gloves reduces permeation.[1] Outer glove is sacrificial; change immediately if contaminated.[1] |

| Solution Handling | Nitrile (4 mil) | Laminate (Silver Shield) or Butyl Rubber | Solvents (e.g., DCM, THF) carry the anhydride through nitrile. Laminate provides >8h breakthrough time.[1] |

| Spill Cleanup | Nitrile (4 mil) | Butyl Rubber (25 mil) | Thick butyl resists both the anhydride and the hydrolysis acid product.[1] |

Respiratory & Eye Defense

-

Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

-

Respiratory (Secondary - if hood unavailable): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (e.g., 3M 60923).[1] Note: N95 masks offer NO protection against anhydride vapors.[1]

-

Eye Protection: Chemical Splash Goggles (indirect venting).[1] Safety glasses are prohibited due to the risk of airborne dust hydrolyzing in the eye.[1]

Operational Protocol: Handling & Logistics

Phase 1: Pre-Operational Setup[1]

-

Humidity Check: Ensure lab humidity is <50% if possible. High humidity accelerates degradation.[1]

-

Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Anhydride powders are prone to static charge, causing "fly-away" dust that contaminates the user.[1]

Phase 2: The Handling Workflow

The following diagram outlines the critical decision logic for safe handling.

Figure 1: Decision logic for PPE selection and workflow based on the physical state of the anhydride.

Phase 3: Doffing (Critical Step)

Most exposure occurs when removing PPE.[1]

-

Wipe Down: Wipe the outer gloves with a dry paper towel before removal to remove invisible anhydride dust.[1]

-

Glove Removal: Use the "beak method" (pulling one glove off by the fingertips using the other gloved hand) to ensure skin never touches the outer glove surface.[1]

-

Wash: Immediately wash hands with soap and cool water.[1] (Warm water opens pores, increasing absorption).

Emergency Response & First Aid

Scenario: Exposure Incident Immediate action is required to prevent the "hydrolysis lag" burn.[1]

Figure 2: Emergency triage protocol.[1] Note that water is used for decontamination despite the chemical's reactivity, as the dilution factor mitigates the heat of reaction.

Disposal & Deactivation

Never dispose of 4-Ethyloxane-2,6-dione in the trash or sink.[1]

-

Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Reactive (Anhydride)."[1]

-

Quenching (Small Scale Only):

-

Liquid Waste: Combine with compatible organic solvents (e.g., acetone) and dispose of in the "Organic Solvents" stream.[1] Ensure the waste container is not tightly sealed immediately if quenching is active (gas/heat evolution).[1]

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for CID 77366, 3-Ethylglutaric anhydride.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Cyclic Acid Anhydrides - Respiratory Sensitization Hazards.[1] Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.